molecular formula C10H10ClFO2 B15385268 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one

1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B15385268
M. Wt: 216.63 g/mol
InChI Key: OTWOQIBAIGSLOS-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one is a useful research compound. Its molecular formula is C10H10ClFO2 and its molecular weight is 216.63 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClF O2, with a molecular weight of approximately 232.67 g/mol. The compound features a propan-2-one moiety, which is significant for its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:

  • Enzyme Inhibition : It can inhibit enzyme activity by binding to the active or allosteric sites, altering the enzyme’s function.
  • Receptor Modulation : The compound may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it has potential efficacy against a range of microbial strains, including both gram-positive and gram-negative bacteria.
  • Anticancer Properties : The compound has been investigated for its ability to modulate pathways involved in cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table illustrating the differences in biological activity:

CompoundStructureBiological Activity
1-(4-Chloro-3-methylphenyl)propan-2-oneSimilar structure without fluorineModerate antimicrobial activity
1-(4-Chlorophenyl)propan-2-oneLacks fluoromethoxy groupLimited activity
1-(4-Chloro-3-fluorophenyl)propan-2-oneSimilar structure with fluorine at different positionEnhanced activity

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential anticancer effects.
  • Mechanistic Investigation : Research utilizing enzyme assays revealed that the compound inhibits specific kinases involved in cell signaling pathways critical for cancer progression.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound exhibits good solubility in organic solvents, suggesting favorable absorption characteristics.
  • Metabolism : Initial studies indicate that it undergoes hepatic metabolism, similar to other compounds with halogenated aromatic structures.
  • Excretion : Predominantly excreted via renal pathways, with minimal accumulation observed in tissues.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[4-chloro-3-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-9(11)10(5-8)14-6-12/h2-3,5H,4,6H2,1H3

InChI Key

OTWOQIBAIGSLOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Cl)OCF

Origin of Product

United States

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